REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][CH:8]([CH2:11][CH3:12])[CH2:7][CH2:6]1)=[O:4].C(NC(C)C)(C)C.[Li].[CH3:21][O:22][C:23](Cl)=[O:24]>C1COCC1>[CH3:1][O:2][C:3]([C:5]1([C:23]([O:22][CH3:21])=[O:24])[CH2:10][CH2:9][CH:8]([CH2:11][CH3:12])[CH2:7][CH2:6]1)=[O:4] |f:1.2,^1:19|
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCC(CC1)CC
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C.[Li]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
COC(=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 18 h the reaction mixture was quenched with saturated aqueous NH4Cl solution (150 mL)
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
THF was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue was extracted with EtOAc (200 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
under reduced pressure, purification by flash column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCC(CC1)CC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |